5,6-Dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. It is classified as a pyrrolopyridine derivative, which is a subgroup of nitrogen-containing heterocycles. This compound is characterized by the presence of two chlorine substituents at the 5 and 6 positions of the pyrrole ring, contributing to its unique chemical properties and biological activity.
The synthesis of 5,6-dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one can be achieved through several methods. One common approach involves the reaction of appropriate starting materials under controlled conditions to yield the desired product. For instance, the synthesis may start with 5-(tri-fluoromethyl)-1H-pyrrolo[2,3-b]pyridine reacted with substituted aldehydes in the presence of catalysts such as triethylsilane and tri-fluoroacetic acid at elevated temperatures to facilitate the formation of various derivatives .
The synthesis typically involves multiple steps including condensation reactions, reduction processes, and purification techniques such as column chromatography to isolate the final product. The yields for these reactions can vary significantly depending on the specific reagents and conditions employed, often ranging from 45% to 60% .
The molecular structure of 5,6-dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one features a fused pyrrole and pyridine ring system with dichloro substituents. The presence of these halogen atoms influences both the electronic properties and steric hindrance of the molecule.
5,6-Dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one can participate in various chemical reactions typical for heterocycles. These include electrophilic substitutions due to the electron-withdrawing nature of chlorine substituents and nucleophilic attacks at the carbonyl group.
Reactions may involve:
The mechanism of action for 5,6-dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one primarily involves its interaction with specific biological targets within cells. It has been identified as a potent inhibitor of fibroblast growth factor receptors (FGFR), which play critical roles in cell proliferation and survival.
Studies indicate that the compound binds effectively within the ATP-binding site of FGFRs through hydrogen bonding interactions facilitated by its structural features. This binding inhibits receptor activation leading to reduced cell proliferation in cancer models .
5,6-Dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is typically available as a solid at room temperature. Its melting point and boiling point are not extensively documented but can be inferred from related compounds.
Relevant analyses such as nuclear magnetic resonance (NMR) spectroscopy confirm its structural integrity post-synthesis .
5,6-Dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one has potential applications in drug discovery due to its biological activity against various targets:
This compound exemplifies the ongoing interest in pyrrolopyridine derivatives within pharmaceutical research due to their versatile biological activities and potential therapeutic benefits.
Pyrrolopyridines represent a privileged scaffold in medicinal chemistry, characterized by a fused bicyclic structure combining pyrrole and pyridine rings. This molecular architecture confers unique electronic properties and diverse biological activities, making these heterocycles invaluable in drug discovery programs. The positional isomerism of the ring fusion significantly influences their physicochemical properties and target interactions, with the [3,2-b] configuration exhibiting distinct characteristics compared to [2,3-b] or [3,2-c] isomers. Among these derivatives, halogen-substituted variants—particularly chlorinated compounds—have gained prominence due to their enhanced binding affinities and metabolic stability. The strategic introduction of chlorine atoms at specific positions modulates electron distribution, lipophilicity, and intermolecular interactions, thereby optimizing pharmacokinetic profiles. This review focuses specifically on the structural features, medicinal chemistry applications, and pharmacophoric elements of 5,6-dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one, a compound exhibiting significant potential as a kinase-targeting pharmacophore [4] [6].
The pyrrolo[3,2-b]pyridine core consists of a six-membered pyridine ring fused with a five-membered pyrrole moiety, where the pyridine nitrogen occupies position 1 relative to the fusion bond. This arrangement creates distinct electronic environments at each ring position, enabling selective functionalization and diverse biological interactions. Structural isomerism arises from variations in the fusion points ([3,2-b], [2,3-b], [3,2-c]) and substitution patterns, each conferring unique physicochemical behaviors. The 5,6-dichloro derivative features chlorine atoms at adjacent positions on the pyridine ring, creating an electron-deficient region that facilitates halogen bonding with target proteins [3].
Table 1: Structural Isomers of Dichloro-Substituted Pyrrolopyridinones
Compound Name | CAS Number | Molecular Formula | Ring Fusion | Chloro-Substitution Pattern |
---|---|---|---|---|
5,6-Dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one | 136888-26-1 | C₇H₄Cl₂N₂O | [3,2-b] | 5,6- (pyridine ring) |
5,7-Dichloro-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one | 1279822-18-2 | C₇H₄Cl₂N₂O | [2,3-c] | 5,7- (pyridine ring) |
6-Chloro-1H,2H,3H-pyrrolo[3,2-c]pyridin-2-one | 24729221* | C₇H₅ClN₂O | [3,2-c] | 6- (pyridine ring) |
5,6-Dichloro-1H-pyrrolo[3,2-b]pyridine | 2231673-54-2 | C₇H₄Cl₂N₂ | [3,2-b] | 5,6- (non-lactam) |
*PubChem CID (Not a CAS number) [2] [3] [5]
The lactam functionality (2(3H)-one) in the target compound introduces a critical hydrogen-bonding motif absent in non-lactam analogs like 5,6-dichloro-1H-pyrrolo[3,2-b]pyridine (CAS 2231673-54-2). This carbonyl group serves as both a hydrogen bond acceptor (carbonyl oxygen) and donor (amide NH), enabling interactions with kinase hinge regions. Molecular planarity is another distinguishing feature: the [3,2-b] fusion maintains near-coplanarity between the fused rings, facilitating π-stacking interactions with aromatic residues in enzyme binding pockets [3] [4].
Halogenation, particularly chlorination, strategically enhances the drug-like properties of pyrrolopyridines through multiple mechanisms. First, chlorine atoms induce electron withdrawal from the aromatic system, reducing electron density at adjacent carbon centers and thereby protecting against oxidative metabolism. This significantly improves metabolic stability, as evidenced by the reduced clearance rates observed in chlorinated versus non-halogenated analogs. Second, chlorine serves as a hydrogen bond surrogate through its sigma-hole (a region of positive electrostatic potential perpendicular to the C-Cl bond), enabling interactions with carbonyl groups or backbone amides in target proteins. Third, the lipophilicity enhancement (quantified by increased logP values) improves membrane permeability, a critical factor for intracellular kinase targets [4] [5].
Computational analyses of the unsubstituted pyrrolo[3,2-b]pyridin-2(3H)-one scaffold (CAS 32501-05-6) reveal favorable druglikeness parameters, including:
Table 2: Computed Physicochemical Properties of Pyrrolopyridinone Derivatives
Parameter | Unsubstituted (CAS 32501-05-6) | 5,6-Dichloro Derivative (Extrapolated) | Impact of Dichloro Substitution |
---|---|---|---|
Molecular Weight | 134.14 g/mol | 203.03 g/mol | +68.89 g/mol (51% increase) |
Consensus LogP (o/w) | 0.42 | ~1.8–2.2* | +1.4–1.8 (Enhanced lipophilicity) |
Topological Polar Surface Area | 41.99 Ų | 41.99 Ų | Unchanged |
H-Bond Acceptors | 2 | 2 | Unchanged |
H-Bond Donors | 1 | 1 | Unchanged |
Rotatable Bonds | 0 | 0 | Unchanged (Rigidity maintained) |
Predicted Aqueous Solubility | 15.0 mg/mL (ESOL) | ~1–3 mg/mL* | Reduced solubility |
Metabolic CYP Inhibition Risk | Low (All CYPs) | Low to Moderate* | Potential increase |
*Estimated based on chlorine substituent effects [4]
Introduction of 5,6-dichloro substitution amplifies these properties while introducing target selectivity. The electron-withdrawing effect lowers the pKa of the lactam NH, strengthening its hydrogen-bond-donating capacity toward kinase hinge regions. Simultaneously, the chlorine atoms create steric constraints that favor selective binding to kinases with smaller hydrophobic pockets. This dual electronic and steric modulation underpins the compound’s utility in designing kinase inhibitors, particularly Janus kinase (JAK) inhibitors where halogenated heterocycles are established pharmacophores [4] [6]. Recent pharmacophore modeling studies identify halogenated pyrrolopyridines as potential JAK inhibitors due to their ability to mimic ATP’s hinge-binding motif while providing hydrophobic contacts with the gatekeeper region—a property exploitable in both pharmaceutical and agrochemical contexts [6].
The 5,6-dichloro-pyrrolopyridinone scaffold embodies a multipoint pharmacophore optimized for protein kinase interactions. Three-dimensional mapping reveals four critical pharmacophoric features:
Lactam Carbonyl as Hydrogen Bond Acceptor (HBA): The carbonyl oxygen (O1) serves as a primary HBA, mimicking adenine’s N1 atom in ATP-kinase interactions. This accepts a hydrogen bond from the kinase hinge backbone NH (e.g., Leu959 in JAK2).
Lactam NH as Hydrogen Bond Donor (HBD): The amide proton (H1) donates a hydrogen bond to the backbone C=O of the hinge region (e.g., Glu957 in JAK2), completing a critical two-point hinge interaction.
Chlorine Atoms as Hydrophobic Features: The 5-Cl and 6-Cl substituents project into a hydrophobic region formed by gatekeeper residues (e.g., Leu983 in JAK2). Their electronegative surfaces engage in halogen bonding with carbonyl groups (e.g., backbone C=O of Asp994), while their hydrophobic character displaces ordered water molecules, enhancing binding entropy.
Aromatic System for π-Stacking: The fused bicyclic core facilitates edge-to-face or parallel-displaced stacking with catalytic loop phenylalanine residues (e.g., Phe995 in JAK2), positioning the inhibitor optimally within the ATP-binding cleft [6].
Table 3: Pharmacophore Features and Corresponding Protein Interactions
Pharmacophore Element | Feature Type | Target Interaction Site | Biological Significance |
---|---|---|---|
Lactam C=O (O1) | H-Bond Acceptor (HBA) | Hinge region backbone NH (Leu959 JAK2) | Anchors inhibitor to kinase hinge |
Lactam N-H (H1) | H-Bond Donor (HBD) | Hinge region C=O (Glu957 JAK2) | Stabilizes hinge binding; Mimics adenine N-H |
5-Chloro substituent | Hydrophobic + Halogen Bond | Gatekeeper area (Leu983 JAK2) | Enhances hydrophobic contact; Halogen bonding |
6-Chloro substituent | Hydrophobic + Halogen Bond | Hydrophobic pocket II (Asp994 JAK2) | Displaces water; Contributes to selectivity |
Fused bicyclic ring system | Aromatic Plane | Catalytic loop (Phe995 JAK2) | Facilitates π-stacking; Optimizes orientation |
Pharmacophore models for JAK inhibitors developed through virtual screening highlight the necessity of these features: Ligand-based models derived from known jakibs (e.g., tofacitinib analogs) consistently include one HBD, one HBA, and two hydrophobic features, aligning precisely with the 5,6-dichloro-pyrrolopyridinone scaffold. Structure-based models further validate this alignment, showing the compound’s ability to occupy the ATP-binding pocket while making additional van der Waals contacts with the glycine-rich loop [6]. The rigidity of the fused ring system reduces conformational entropy loss upon binding, while the chlorine atoms’ halogen bonding potential differentiates it from non-halogenated analogs, explaining its enhanced affinity in preliminary screening studies.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1